molecular formula C14H20N2O2 B577400 Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1292369-15-3

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B577400
CAS No.: 1292369-15-3
M. Wt: 248.326
InChI Key: QYFFWBSUIXIBQG-UHFFFAOYSA-N
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Description

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydride to facilitate the deprotonation.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The methylamino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
  • 1-Benzyl-3-(methylamino)pyrrolidine
  • 3-(Methylamino)methylpyrrolidine-1-carboxylate

Comparison: Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both a benzyl group and a methylamino group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyrrolidine ring with a benzyl and methylamino substituent, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted at the 3-position with a methylamino group and a benzyl ester functionality.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The precise mechanism depends on the target proteins involved, which are often implicated in metabolic pathways or disease processes.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

2. Antiviral Activity

In addition to its antibacterial properties, there is evidence supporting the antiviral potential of this compound. A study focusing on HIV protease inhibitors demonstrated that structural modifications similar to those present in this compound can enhance inhibitory activity against viral replication .

3. Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. The interaction with neurotransmitter receptors could provide insights into its utility in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including this compound, revealed significant antimicrobial activity against resistant strains of bacteria. The study highlighted that compounds with similar structural motifs exhibited improved efficacy compared to traditional antibiotics, suggesting a new avenue for therapeutic development in combating resistant infections .

Case Study 2: Synthesis and Pharmacological Evaluation

In a pharmacological evaluation involving synthesized analogs of this compound, researchers found that certain modifications led to enhanced potency in inhibiting specific protein-protein interactions critical for disease progression in cancer models . This highlights the compound's versatility and potential application in oncology.

Properties

IUPAC Name

benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFWBSUIXIBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696722
Record name Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-15-3
Record name Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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